Gadolinium(III) sulfide (GdS) and its doped variants have garnered significant attention in recent years due to their unique properties and potential applications in various fields. These materials exhibit a range of functionalities, from serving as contrast agents in magnetic resonance imaging (MRI) to playing a role in energy storage systems like lithium/sulfur batteries. The research on GdS and related compounds has led to the development of nanoparticles with dual-mode imaging capabilities and the exploration of their interactions with biological systems and materials science applications.
GdS:Eu(3+) nanoparticles have been successfully used for in vitro cell imaging and in vivo T1-weighted MR imaging. They provide a strong positive contrast effect to blood vessels and organs in mice and have been evaluated for their blood half-life and biodistribution, including clearance from organs. These nanoparticles also serve as photoluminescence probes, enabling target-oriented cellular imaging and disease-specific MR imaging1. Gadolinium oxysulfide nanoparticles doped with lanthanides like Eu(3+), Er(3+), and Yb(3+) have been proposed as multimodal nanoplatforms for MR, X-ray, and photoluminescence imaging, showing potential for in vitro and in vivo applications3.
In the field of energy storage, Gd2O3 nanorods have been used to enhance the performance of lithium/sulfur batteries by catalyzing polysulfides conversion. This approach has led to batteries with high initial discharge capacities and improved cycle life, indicating the potential of gadolinium-based materials in advancing rechargeable battery technology2.
Zinc sulfide nanostructures doped with gadolinium ions (ZnS:Gd) have been explored for their optical properties, which are relevant for applications in electronics, communication, and optical computing. These materials exhibit high refractive indices and light transmission capabilities, making them suitable for photonic crystal devices operating in the visible to near-infrared region5.
The interaction of Gd3+ with biological systems has been studied through its effects on isolated rat mitochondria. Different concentrations of Gd3+ have been shown to influence mitochondrial energy metabolism, with high concentrations accelerating ATP consumption and potentially disturbing respiratory system function6. Furthermore, Gd3+ has been identified as a potent blocker of calcium channels and catecholamine release from cultured chromaffin cells, indicating its powerful inhibitory effect on Ca2+ movements required for triggering amine release7.
Gadolinium(3+) sulphide is classified as a rare earth metal sulfide. It is derived from gadolinium, a silvery-white metal that is part of the lanthanide series. The synthesis of gadolinium(3+) sulphide typically involves the reaction of gadolinium oxide or gadolinium nitrate with sulfur or hydrogen sulfide under controlled conditions. Its classification as a semiconductor makes it relevant in optoelectronic applications.
The synthesis of gadolinium(3+) sulphide can be achieved through several methods:
The molecular structure of gadolinium(3+) sulphide can be described as follows:
Gadolinium(3+) sulphide participates in several chemical reactions, including:
These reactions highlight the stability of gadolinium(3+) sulphide under anhydrous conditions while indicating its reactivity in humid environments.
The mechanism of action for gadolinium(3+) sulphide primarily revolves around its electronic properties:
The physical and chemical properties of gadolinium(3+) sulphide include:
These properties contribute to its utility in various applications, particularly where stability and specific optical characteristics are required.
Gadolinium(3+) sulphide has diverse applications across several fields:
Gadolinium sesquisulfide exists in several polymorphic forms, with the orthorhombic α-phase and the cubic γ-phase being the most technologically relevant and extensively studied.
The α-phase of gadolinium(3+) sulphide is the stable low-temperature form, crystallizing in the orthorhombic system. It adopts the Pnma space group (No. 62), which is a common setting for rare earth sesquisulfides. This structure type is characterized by a distorted NaCl-type arrangement but with ordered vacancies distinguishing it from simpler structures. The gadolinium ions are coordinated by seven sulfur atoms, forming a distorted monocapped trigonal prism. The lattice parameters for α-Gd₂S₃ are well-defined:
The structure consists of edge-sharing GdS₇ polyhedra forming chains along the b-axis. These chains are interconnected via shared sulfur vertices, creating a rigid three-dimensional network. The ordering of gadolinium atoms and vacancies within this lattice is crucial for maintaining the orthorhombic symmetry. This ordered vacancy arrangement contrasts sharply with the disordered vacancies found in the high-temperature cubic phase and significantly impacts properties like thermal conductivity. Studies on polycrystalline samples often reveal deviations from ideal stoichiometry (GdS_y, where y < 1.5), influencing lattice dimensions and defect concentrations [2] [4].
Table 1: Crystallographic Parameters of α-Gd₂S₃
Property | Value | Conditions/Comments |
---|---|---|
Crystal System | Orthorhombic | |
Space Group | Pnma (No. 62) | |
Lattice Parameter a | 7.443 Å | Representative value |
Lattice Parameter b | 4.062 Å | Representative value |
Lattice Parameter c | 15.280 Å | Representative value |
Gadolinium Coordination | 7 (Monocapped Trigonal Prism) | |
Vacancy Ordering | Ordered | Distinguishing feature vs. γ-phase |
Upon heating above approximately 1100°C, α-Gd₂S₃ transforms to the cubic γ-phase. This high-temperature polymorph exhibits the Th₃P₄ structure type (space group I-43d, No. 220). The Th₃P₄ structure is inherently defect-tolerant and can accommodate significant non-stoichiometry, making it highly amenable to engineering for specific properties.
The unit cell of γ-Gd₂S₃ contains 4 formula units (Gd₁₂S₁₆). Its defining feature is the presence of ordered cationic vacancies: only 12 of the 16 available metal sites in the unit cell are occupied by gadolinium ions, leaving 4 vacancies. This corresponds to the nominal composition Gd₃S₄ or Gd₂S{4/3}, often written as GdS{1.333} to highlight the sulfur-to-metal ratio. However, the actual composition of the cubic phase frequently deviates from this ideal, ranging from approximately GdS{1.479} to GdS{1.495} in practical polycrystalline materials [2] [4]. These deviations represent variations in vacancy concentration and are crucial for defect engineering.
The lattice parameter of the cubic phase is sensitive to the exact gadolinium-to-sulfur ratio. Increasing gadolinium content (decreasing vacancy concentration) generally leads to a slight contraction of the lattice. The Gd³⁺ ions occupy two distinct crystallographic sites (12a and 12b Wyckoff positions) within the structure, both coordinated to eight sulfur atoms, but with different bond lengths and distortions. The Th₃P₄ structure provides a highly symmetric framework (cubic) with a three-dimensional network of channels, which facilitates ionic mobility and strongly influences phonon scattering.
Defect Engineering Strategies:
Table 2: Characteristics and Defect Engineering of γ-Gd₂S₃
Property | Value/Characteristics | Impact of Defect Engineering |
---|---|---|
Crystal System | Cubic | |
Space Group | I-43d (No. 220) | |
Structure Type | Th₃P₄ | Inherently vacancy-rich |
Typical Composition Range | GdS_y (y ≈ 1.479 - 1.495) | Deviation from GdS_{1.333} ideal |
Cation Vacancies per Unit Cell | ~3.6 - 3.8 (Nominal 4 for GdS_{1.333}) | Tunable by stoichiometry control |
Primary Defect Engineering | Cation Vacancy Concentration | Dominant control over thermal conductivity |
Secondary Defects | Dislocations, Grain Boundaries | Additional phonon scattering sources |
While the long-range average structure of γ-Gd₂S₃ is well-described by the I-43d space group, significant local deviations from perfect order, known as short-range order disturbances, are prevalent, especially in polycrystalline materials. These disturbances arise from several factors intrinsic to the material's composition and processing:
These short-range disturbances have profound consequences for the material's properties. They significantly increase phonon scattering, reducing thermal conductivity below values predicted for ideal single crystals. They also scatter charge carriers, influencing electrical conductivity. The magnitude of these effects depends heavily on the processing route:
Research consistently shows that polycrystalline γ-Gd₂S₃ samples exhibit significantly lower thermal conductivity compared to single-crystal samples of the same nominal composition, primarily due to the enhanced phonon scattering from these pervasive morphological defects and short-range order disturbances [4].
The cationic vacancies inherent in the γ-Gd₂S₃ structure are the dominant feature governing its exceptionally low thermal conductivity (κ), making it a material of interest for thermoelectric applications. The relationship between vacancy concentration and thermal conductivity is well-established through experimental studies on polycrystalline samples with controlled compositions (GdS_y):
Table 3: Impact of Composition and Morphology on Thermal Conductivity (κ) of γ-Gd₂S₃
Factor | Effect on Vacancy Concentration | Effect on Thermal Conductivity (κ) | Representative Values |
---|---|---|---|
Increasing S Index (y) (e.g., GdS{1.479} → GdS{1.495}) | Increases | Decreases (More vacancy scattering) | κ (773 K): ~0.8-1.0 W/(m·K) (y=1.495) → ~0.74 W/(m·K) (y=1.479) [4] |
Increasing Temperature | Constant (for fixed composition) | Decreases (Umklapp scattering ↑) | κ (300 K): ~1.5-2.5 W/(m·K); κ (773 K): ~0.74-1.0 W/(m·K) [2] [4] |
Polycrystal vs. Single Crystal | Same nominal composition | Decreases in Polycrystal (Grain boundary/dislocation scattering ↑) | Polycrystalline κ typically < 50% of single crystal κ [4] |
Increased Dislocation Density | Unchanged | Decreases | Quantified by X-ray line broadening analysis [4] |
Decreased Grain Size | Unchanged | Decreases (Grain boundary density ↑) | Critical for ceramic processing optimization [4] [6] |
The profound reduction in thermal conductivity achievable through vacancy concentration control and microstructural engineering highlights the critical role of defect engineering in tailoring γ-gadolinium(3+) sulphide for applications requiring low thermal conduction, particularly in the field of high-temperature thermoelectrics where maximizing ZT is paramount. The combination of inherent structural vacancies and process-induced morphological defects provides a powerful dual mechanism for phonon scattering across a wide spectrum of phonon frequencies and temperatures [2] [4] [6].
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